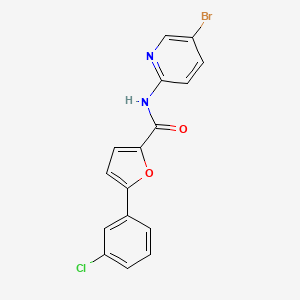
(1,3-benzodioxol-5-ylmethyl)(2,4-dimethylbenzyl)amine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-benzodioxol-5-ylmethyl)(2,4-dimethylbenzyl)amine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzodioxole, which is a heterocyclic organic compound that contains two fused benzene rings and a dioxole ring. The synthesis method of this compound is complex and requires specific reagents and conditions.
作用機序
The mechanism of action of (1,3-benzodioxol-5-ylmethyl)(2,4-dimethylbenzyl)amine oxalate is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems, including the serotonin, dopamine, and norepinephrine systems. This compound has been shown to act as a partial agonist at the serotonin 5-HT2A receptor and a full agonist at the dopamine D2 receptor. It has also been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. This compound has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to increase the activity of the prefrontal cortex, which is involved in cognition and decision-making. In addition, this compound has been shown to exhibit neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of using (1,3-benzodioxol-5-ylmethyl)(2,4-dimethylbenzyl)amine oxalate in lab experiments is its potent binding affinity for several receptors, which makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires several reagents and conditions.
将来の方向性
There are several future directions for the research on (1,3-benzodioxol-5-ylmethyl)(2,4-dimethylbenzyl)amine oxalate. One direction is the development of new drugs for the treatment of various disorders, including depression, anxiety, and schizophrenia. Another direction is the investigation of the neuroprotective effects of this compound in the treatment of neurodegenerative disorders. Additionally, the investigation of the mechanism of action of this compound may lead to the development of new drugs that target specific neurotransmitter systems.
合成法
The synthesis of (1,3-benzodioxol-5-ylmethyl)(2,4-dimethylbenzyl)amine oxalate involves a multi-step process that requires several reagents and conditions. The first step involves the reaction of 2,4-dimethylbenzyl chloride with sodium hydride to form the corresponding sodium salt. The second step involves the reaction of the sodium salt with (1,3-benzodioxol-5-ylmethyl)amine in the presence of a catalyst such as palladium on carbon. The final step involves the reaction of the resulting amine with oxalic acid to form the oxalate salt of (1,3-benzodioxol-5-ylmethyl)(2,4-dimethylbenzyl)amine.
科学的研究の応用
(1,3-benzodioxol-5-ylmethyl)(2,4-dimethylbenzyl)amine oxalate has potential applications in several scientific fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit potent binding affinity for several receptors, including serotonin receptors, dopamine receptors, and adrenergic receptors. This makes it a potential candidate for the development of new drugs for the treatment of various disorders, including depression, anxiety, and schizophrenia.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(2,4-dimethylphenyl)methyl]methanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.C2H2O4/c1-12-3-5-15(13(2)7-12)10-18-9-14-4-6-16-17(8-14)20-11-19-16;3-1(4)2(5)6/h3-8,18H,9-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESFGBNAZQNZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCC2=CC3=C(C=C2)OCO3)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5152257.png)
![methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate](/img/structure/B5152263.png)

![8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate](/img/structure/B5152271.png)
![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5152278.png)
![6-methyl-5-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5152285.png)

![2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5152310.png)
![diethyl 4-{[3-(4-morpholinyl)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5152325.png)
![N-cyclopropyl-3-{1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B5152333.png)
![1-(2-pyrimidinyl)-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5152339.png)
![6-(4-ethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5152344.png)
